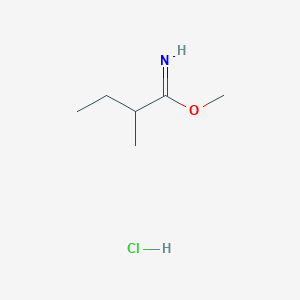

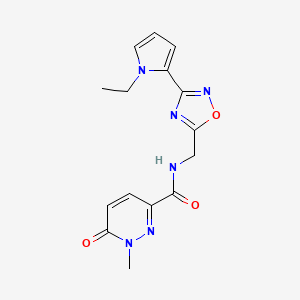

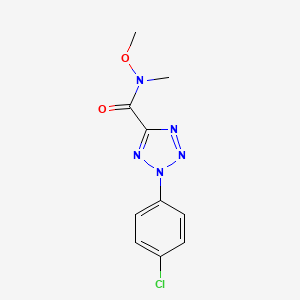

(E)-3-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Photocatalytic Hydrogen Evolution

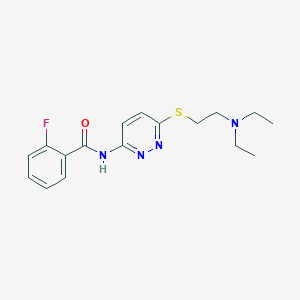

Polymeric photocatalysts for hydrogen evolution through water splitting have garnered significant research interest. The compound HMS1653G04 demonstrates promise in this field. Researchers have explored a sulfide oxidation tuning approach using 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) . By constructing sulfone-based dual acceptor copolymers, they achieved high photocatalytic activities. Notably, the resulting polymer, PBDTTS-1SO , exhibited an apparent quantum yield exceeding 18% at a wavelength of 500 nm, making it one of the most efficient polymer photocatalysts reported to date .

Functional Electrolyte Additive

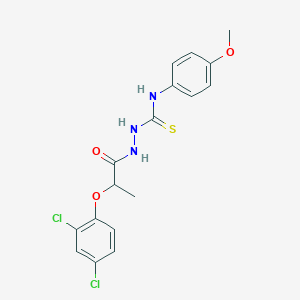

Another intriguing application involves tris(2-(thiophen-2-yl)ethyl) phosphate (DTYP) . This novel additive significantly improves the capacity retention of high-voltage Li-ion cells using LiNi0.5Mn1.5O4 cathodes. With just 0.5% DTYP in the electrolyte, the capacity retention increased from 18% to 85% after 280 cycles at 1C and 60 °C. Additionally, DTYP enhances the endothermic reaction onset temperature, contributing to safer battery operation .

Electrochromic Devices

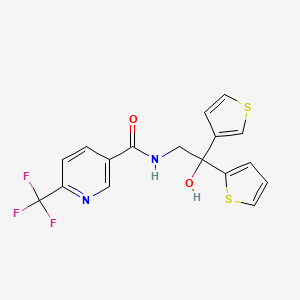

Conjugated copolymers based on tris(4-(thiophen-2-yl)phenyl)amine and dithienylpyrrole find applications in high-contrast electrochromic devices. These materials exhibit reversible color changes upon applying an electric field, making them suitable for smart windows, displays, and other optoelectronic applications .

Propiedades

IUPAC Name |

(E)-3-thiophen-2-yl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2S2/c17-11(6-5-9-3-1-7-19-9)14-13-16-15-12(18-13)10-4-2-8-20-10/h1-8H,(H,14,16,17)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDKUUKZYAKKIU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2674513.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2674517.png)

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2674525.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)